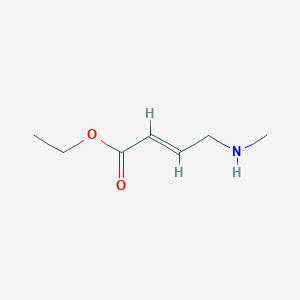

(E)-Ethyl 4-(Methylamino)but-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (E)-4-(methylamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+ |

InChI Key |

WUOJOCFGEVRKJF-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CNC |

Canonical SMILES |

CCOC(=O)C=CCNC |

Origin of Product |

United States |

Significance of α,β Unsaturated Esters in Synthetic Methodologies

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group of an ester. fiveable.me This structural arrangement is fundamental to their broad utility in synthetic chemistry. The conjugation of the π-system allows for unique electronic properties, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity is harnessed in a variety of cornerstone organic reactions.

One of the most prominent reactions involving α,β-unsaturated esters is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. fiveable.me This reaction is a powerful tool for forming new carbon-carbon bonds. Furthermore, these esters are key substrates in Claisen condensation reactions and can participate in various cycloaddition reactions. fiveable.me The electron-withdrawing nature of the ester group enhances the reactivity of the conjugated system and provides a handle for further chemical transformations. fiveable.me Consequently, α,β-unsaturated esters are considered highly versatile building blocks for synthesizing a wide array of complex organic molecules and natural products. nih.govacs.org

Importance of Amino Substituted But 2 Enoates in Chemical Synthesis and Derivatization

The introduction of an amino group onto the but-2-enoate scaffold, as seen in (E)-Ethyl 4-(Methylamino)but-2-enoate, significantly expands its synthetic potential. These compounds are bifunctional, possessing both a nucleophilic amine center and an electrophilic α,β-unsaturated system. This duality allows them to act as valuable precursors for a diverse range of more complex molecules, particularly heterocyclic compounds.

Amino-substituted carbonyl compounds are indispensable building blocks for synthesizing heterocycles such as pyrazines and pyrroles. rsc.org The presence of both nitrogen and carbonyl functionalities facilitates intramolecular cyclization reactions or allows for sequential intermolecular reactions to build cyclic systems. In medicinal chemistry, the amino ketone motif is a key structural component in numerous pharmacologically active agents. researchgate.net Therefore, amino-substituted but-2-enoates serve as important intermediates for developing novel compounds with potential biological applications, acting as synthons for chiral 1,2-amino alcohols and other valuable chemical entities. rsc.org

Structural Features and Stereochemical Considerations of E Ethyl 4 Methylamino but 2 Enoate

The structure of (E)-Ethyl 4-(Methylamino)but-2-enoate is defined by several key features that dictate its chemical behavior. The molecule consists of a four-carbon butenoate chain with an ethyl ester at one end and a methylamino group at the other.

Key structural elements include:

α,β-Unsaturated Ester: The ester group is in conjugation with a carbon-carbon double bond, which activates the molecule for conjugate addition reactions.

Secondary Amine: The methylamino group (-NHCH₃) at the C4 position is a nucleophilic center and can also act as a base.

(E)-Stereochemistry: The "E" designation (from the German entgegen, meaning "opposite") indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. This specific stereoisomerism is crucial as it defines the three-dimensional shape of the molecule, which can influence its reactivity and interactions in stereoselective syntheses.

Below is a table summarizing the key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Canonical SMILES | CCOC(=O)/C=C/CNC |

| Key Functional Groups | Ester, Alkene, Secondary Amine |

| Stereochemistry | (E) or trans at the C2-C3 double bond |

Overview of Research Landscape and Academic Relevance

Direct Amination Approaches

Direct amination strategies are among the most straightforward methods for the synthesis of this compound. These approaches typically involve the reaction of an electrophilic four-carbon ester derivative with methylamine (B109427).

Amination of Halogenated Crotonate Derivatives

A primary and well-established method for the synthesis of this compound is the nucleophilic substitution of a halogen at the C4 position of an ethyl but-2-enoate derivative. Ethyl (E)-4-bromobut-2-enoate, commonly known as ethyl 4-bromocrotonate, serves as an excellent electrophilic substrate for this transformation. The reaction proceeds via a standard SN2 mechanism, where methylamine acts as the nucleophile, displacing the bromide ion. libretexts.org

The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or acetonitrile, and may be performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction. researchgate.net This prevents the protonation of the methylamine, which would render it non-nucleophilic. The use of excess methylamine can also serve this purpose, with one equivalent acting as the nucleophile and a second as the base. libretexts.org The stereochemistry of the double bond is generally retained during this process, yielding the desired (E)-isomer.

Table 1: Representative Reaction Conditions for Amination of Ethyl 4-bromocrotonate

| Reactant | Reagent | Solvent | Base (optional) | Typical Temperature | Yield |

|---|---|---|---|---|---|

| Ethyl (E)-4-bromobut-2-enoate | Methylamine (CH₃NH₂) | Ethanol | Excess CH₃NH₂ or K₂CO₃ | Room Temperature | Moderate to High |

Amination of Activated Carbonyl Compounds (e.g., via Michael Addition)

An alternative direct amination approach involves the conjugate or 1,4-addition of methylamine to an appropriate α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org For the synthesis of this compound, a suitable precursor would be ethyl but-2-ynoate. nih.gov The Michael addition of methylamine to the alkyne would proceed to form an enamine intermediate, which would then tautomerize to the more stable product. libretexts.org

This reaction is typically base-catalyzed and provides a direct route to the formation of the C-N bond at the β-position relative to the ester carbonyl group. The stereochemical outcome of the addition can be influenced by the reaction conditions, but the trans-isomer is often the thermodynamically favored product. libretexts.org

Table 2: Michael Addition Approach

| Michael Acceptor | Michael Donor | Catalyst/Solvent | Typical Temperature | Product |

|---|---|---|---|---|

| Ethyl but-2-ynoate | Methylamine | Base/Alcohol | 0°C to Room Temperature | This compound |

Esterification and Amine Functionalization Routes

These strategies involve forming the ester functionality from a carboxylic acid precursor that already contains the methylamino group, or through more complex, multi-step sequences that allow for precise control over the molecular architecture.

Conversion from Carboxylic Acid Analogues (e.g., (E)-4-(Methylamino)but-2-enoic Acid)

Should the corresponding carboxylic acid, (E)-4-(methylamino)but-2-enoic acid, be available, its conversion to the ethyl ester can be readily achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation. chemguide.co.uk Given the presence of the basic methylamino group, it is necessary to use at least one equivalent of the acid catalyst to protonate the amine, with an additional catalytic amount to promote the esterification.

Regioselective and Stereoselective Syntheses

The synthesis of this compound inherently involves considerations of regioselectivity and stereoselectivity. In the amination of ethyl 4-bromocrotonate, the regioselectivity is high for SN2 substitution at the C4 position due to the allylic nature of the bromide, which makes it a good leaving group.

Stereoselectivity is primarily concerned with maintaining the (E)-configuration of the double bond. Most of the common synthetic methods, such as the SN2 reaction on (E)-ethyl 4-bromocrotonate, proceed with retention of the double bond geometry. For Michael additions to alkynoates, the reaction conditions can be tuned to favor the formation of the (E)-isomer. More advanced stereoselective methods, potentially involving chiral catalysts or auxiliaries, could be employed if an enantiomerically pure product were desired, although this is less common for this specific compound. sciforum.net

Emerging and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of amines and esters. For the synthesis of this compound, this could involve several approaches:

Catalytic Amination: The use of transition metal catalysts to facilitate the amination reaction could lead to milder reaction conditions and reduced waste.

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key goal. Surfactant-type catalysts can enable esterifications to occur in water. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, for example, can be used for esterification under mild conditions. While not specifically documented for this compound, the potential for enzymatic synthesis of β-amino esters is an area of active research.

Enzymatic Catalysis in Amination Reactions

The application of enzymes in the synthesis of chiral amines and their derivatives has gained significant traction due to their high selectivity and environmentally benign nature. While specific enzymatic routes to this compound are not extensively documented, analogous biocatalytic transformations suggest plausible strategies.

One potential enzymatic approach involves the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. A hypothetical pathway could involve the enzymatic oxidation of a suitable precursor, such as ethyl 4-hydroxybut-2-enoate, to the corresponding aldehyde, followed by a transamination reaction to introduce the amino group. However, the direct selective synthesis of a secondary amine like the target molecule would require a carefully selected or engineered enzyme.

Another promising avenue is the direct amination of C-H bonds, a reaction that has been achieved using engineered cytochrome P450 enzymes. bohrium.comacs.org Specifically, variants of cytochrome P411 have been developed to catalyze the amination of benzylic and allylic C-H bonds with high chemo-, regio-, and enantioselectivity. bohrium.comacs.org Applying such an enzyme to a precursor like ethyl but-2-enoate could, in principle, lead to the direct formation of the desired product. This biocatalytic method is noted for its efficiency and selectivity, with turnover numbers reaching up to 3930 and enantiomeric excess up to 96%. acs.org

Furthermore, the chemoenzymatic amination of allylic alcohols presents a viable strategy. researchgate.net This could involve a two-step process where an allylic alcohol is first oxidized to an α,β-unsaturated aldehyde or ketone, followed by an enzymatic amination step. researchgate.net While existing research often focuses on primary amines, the development of biocatalytic systems for the reductive N-allylation of secondary amines using renewable starting materials like cinnamic acids showcases the potential for synthesizing N-substituted allylic amines. nih.gov

Table 1: Potential Enzymatic Strategies for this compound Synthesis

| Enzyme Class | Precursor | Key Transformation | Potential Advantages |

| Transaminases (TAs) | Ethyl 4-oxobut-2-enoate | Reductive amination | High stereoselectivity |

| Engineered Cytochrome P450 | Ethyl but-2-enoate | Allylic C-H amination | Direct functionalization |

| Laccase/Transaminase System | Ethyl 4-hydroxybut-2-enoate | Oxidation followed by amination | Mild reaction conditions |

Metal-Catalyzed Coupling Reactions for Olefin and Amine Introduction

Metal-catalyzed reactions offer powerful and versatile methods for the construction of C-N bonds and the stereoselective formation of olefins. A particularly relevant and well-documented approach for the synthesis of α,β-unsaturated γ-amino esters is the palladium-catalyzed asymmetric allylic amination.

This methodology has been successfully applied to the synthesis of chiral α,β-unsaturated γ-amino esters from 4-substituted 2-acetoxybut-3-enoates and various amines, achieving good yields and high enantioselectivities. thieme-connect.com A plausible synthetic route to this compound would involve the reaction of ethyl 4-acetoxybut-2-enoate with methylamine in the presence of a palladium catalyst and a suitable chiral ligand. The choice of ligand is crucial for controlling the stereoselectivity of the reaction.

A typical catalytic system for this transformation consists of a palladium precursor, such as [Pd(η3-C3H5)Cl]2, and a chiral phosphine (B1218219) ligand, like (R)-DTBM-SegPHOS. thieme-connect.com The reaction is generally carried out in a suitable solvent, such as THF, at room temperature. The presence of a base, for instance, triethylamine, and an additive like cesium fluoride (B91410) can also be beneficial. thieme-connect.com While the primary focus of published work is on asymmetric synthesis, this method can be adapted for the synthesis of the racemic product by using an achiral ligand or omitting the chiral ligand altogether.

Another potential metal-catalyzed strategy is the ruthenium-catalyzed Alder ene type reaction between γ-amido-α,β-alkynoate esters and alkenes. nih.gov This reaction leads to the formation of Z-γ-amino-α,β-unsaturated esters with complete geometrical control. nih.gov Although this provides the Z-isomer, subsequent isomerization could potentially yield the desired E-isomer.

Table 2: Palladium-Catalyzed Allylic Amination for α,β-Unsaturated γ-Amino Esters thieme-connect.com

| Substrate | Amine | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Ethyl 4-acetoxybut-2-enoate | Benzylamine | [Pd(η3-C3H5)Cl]2 / (R)-DTBM-SegPHOS | 95% | 98% |

| Methyl 4-acetoxybut-2-enoate | Benzylamine | [Pd(η3-C3H5)Cl]2 / (R)-DTBM-SegPHOS | 94% | 80% |

| Ethyl 4-acetoxy-3-methylbut-2-enoate | Benzylamine | [Pd(η3-C3H5)Cl]2 / (R)-DTBM-SegPHOS | 93% | 89% |

Solvent-Free or Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Solvent-free reactions are a cornerstone of this approach, often leading to improved efficiency, easier product isolation, and reduced environmental impact.

A plausible green synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as ethyl 4-bromobut-2-enoate, with methylamine under solvent-free conditions. The synthesis of a similar precursor, ethyl 4-bromo-3-methylbut-2-enoate, has been reported, involving the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide. researchgate.net A similar strategy could be employed to synthesize the required ethyl 4-halobut-2-enoate.

The subsequent amination reaction could potentially be carried out by simply mixing the reactants, possibly with gentle heating. Solvent-free Michael additions of amines to α,β-unsaturated compounds have been shown to proceed efficiently, often without the need for a catalyst, to produce β-amino derivatives in excellent yields. researchgate.netresearchgate.net While the target molecule is a γ-amino ester, the principle of solvent-free amination of an electrophilic substrate is applicable.

Another green approach could be the use of mechanochemistry, where reactions are induced by mechanical force, for instance, in a ball mill. This technique has been successfully used for the solvent-free synthesis of enamines from the addition of amines to alkynoates, achieving quantitative conversion in minutes without any catalyst. organic-chemistry.org This highlights the potential of mechanochemistry for efficient and environmentally friendly C-N bond formation.

Table 3: Comparison of Synthetic Approaches

| Methodology | Key Features | Advantages | Potential Challenges |

| Enzymatic Catalysis | High selectivity, mild conditions | Environmentally friendly, potential for high stereocontrol | Enzyme availability and stability, substrate scope |

| Metal-Catalyzed Coupling | High efficiency, good stereocontrol | Well-established, versatile | Use of expensive and potentially toxic metals, need for ligands |

| Solvent-Free/Green Chemistry | Reduced waste, simplified workup | Environmentally benign, cost-effective | May require optimization of reaction conditions, potential for side reactions |

Electrophilic and Nucleophilic Reactions at the Unsaturated System

The conjugated system of the α,β-unsaturated ester in this compound is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This electronic characteristic makes the β-carbon susceptible to attack by nucleophiles in what is known as a Michael or conjugate addition. Conversely, the double bond can also act as a dienophile in cycloaddition reactions.

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, the enoate system serves as the Michael acceptor. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct.

When the Michael addition to an α,β-unsaturated ester creates a new stereocenter, the control of stereoselectivity becomes a critical aspect of the reaction. The stereochemical outcome of these additions can be influenced by several factors, including the nature of the nucleophile, the substrate, the catalyst, and the reaction conditions.

For instance, the addition of nucleophiles to chiral α,β-unsaturated systems can proceed with high diastereoselectivity, guided by the existing stereocenter. While specific studies on the stereoselectivity of Michael additions to this compound are not extensively documented, principles derived from similar systems can be applied. For example, in the addition of β-keto esters to nitroolefins, high diastereoselectivity can be achieved through crystallization-induced diastereomer transformation, where a chiral catalyst facilitates the selective crystallization of one diastereomer from a dynamic equilibrium mixture. nih.gov

Furthermore, the use of chiral catalysts is a common strategy to achieve enantioselective Michael additions. For example, chiral nickel(II) complexes have been shown to catalyze the addition of nucleophilic glycine (B1666218) equivalents to α,β-unsaturated enoyl-oxazolidinones, controlling the facial selectivity of the attack on the enolate intermediate. nih.gov The inherent chirality of the catalyst or an auxiliary group on the substrate can create a chiral environment that favors the formation of one enantiomer over the other.

Table 1: Factors Influencing Stereoselectivity in Michael Additions

| Factor | Influence on Stereoselectivity |

| Substrate | Pre-existing stereocenters can direct the incoming nucleophile. |

| Nucleophile | The structure and chirality of the nucleophile can influence the transition state geometry. |

| Catalyst | Chiral Lewis acids or organocatalysts can create a chiral environment, leading to enantioselectivity. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the transition states. |

| Temperature | Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. |

The functional group array in this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds, particularly quinolines. While direct synthesis from the title compound is not widely reported, analogous structures undergo intramolecular cyclization to form the quinoline (B57606) core.

A relevant example is the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines from ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. These precursors, which share the β-amino-α,β-unsaturated ester motif, undergo intramolecular cyclization under reflux conditions in nitrobenzene (B124822) to afford the corresponding quinoline-3-carbonitrile derivatives in high yields. bohrium.com The reaction proceeds through a nucleophilic attack of the aryl amino group onto the ester carbonyl, followed by dehydration and tautomerization to furnish the aromatic quinoline ring system.

This strategy highlights the potential of this compound derivatives, particularly those where the methylamino group is replaced by an arylamino group, to serve as key intermediates in the construction of substituted quinolines. The general synthetic approach is outlined below:

General Scheme for Quinoline Synthesis via Intramolecular Cyclization

Synthesis of the Precursor: Reaction of an aniline (B41778) derivative with an appropriate β-ketoester or its equivalent to form the corresponding ethyl 4-(arylamino)but-2-enoate derivative.

Intramolecular Cyclization: Heating the precursor, often in the presence of a high-boiling solvent or a catalyst, to induce intramolecular nucleophilic attack of the aniline ring onto the unsaturated ester system.

Aromatization: Subsequent elimination of water or other small molecules to yield the stable aromatic quinoline ring.

The electron-deficient double bond in this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.org In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups, such as the ester group in the title compound. The amino group, being electron-donating, might slightly reduce the reactivity compared to a simple ethyl acrylate, but the ester group's influence is generally dominant.

Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org this compound could potentially react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, which can be further functionalized.

In addition to [4+2] cycloadditions, the double bond can also participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of this compound with a 1,3-dipole would lead to the formation of a five-membered heterocyclic ring containing the atoms of the dipole. For instance, reaction with an azide (B81097) would yield a triazoline, which could potentially rearrange or be converted to other nitrogen-containing heterocycles.

Michael Addition Reactions

Reactions Involving the Ester Functionality

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, with transesterification being a key example.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. In the case of this compound, treatment with an alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and ethanol.

Mechanism of Transesterification:

Acid-Catalyzed: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of ethanol to give the new ester.

Base-Catalyzed: A base (e.g., an alkoxide) removes a proton from the incoming alcohol, making it more nucleophilic. The resulting alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide group is then eliminated to yield the new ester. masterorganicchemistry.com

The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. Common catalysts include mineral acids (e.g., H₂SO₄), organic bases (e.g., sodium methoxide), and enzymes (e.g., lipases). The reaction is generally reversible, and driving the equilibrium towards the product side can be achieved by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. wikipedia.org

Table 2: Common Catalysts for Transesterification

| Catalyst Type | Examples | Mechanism |

| Homogeneous Acid | H₂SO₄, HCl | Protonation of the carbonyl oxygen. |

| Homogeneous Base | NaOCH₃, KOH | Deprotonation of the alcohol nucleophile. |

| Heterogeneous Acid | Sulfonated resins | Provides acidic sites for catalysis. |

| Heterogeneous Base | Metal oxides | Provides basic sites for catalysis. |

| Enzymatic | Lipases | Formation of an acyl-enzyme intermediate. |

Reduction to Allylic Alcohols

The reduction of the α,β-unsaturated ester in this compound to the corresponding allylic alcohol, (E)-4-(methylamino)but-2-en-1-ol, is a theoretically plausible transformation. In general organic synthesis, reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for the selective reduction of esters to alcohols. Another potential reagent is lithium aluminium hydride (LAH), although its high reactivity might necessitate careful control of reaction conditions to avoid over-reduction of the double bond.

A hypothetical reduction pathway is presented below:

| Reactant | Reagent | Potential Product |

| This compound | 1. DIBAL-H2. H₂O | (E)-4-(Methylamino)but-2-en-1-ol |

This table is based on general principles of organic chemistry, as specific experimental data for this reaction is not available in the cited literature.

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is expected to exhibit typical nucleophilic behavior.

Alkylation and Acylation Reactions

Alkylation of the secondary amine with alkyl halides would be expected to yield a tertiary amine. Similarly, acylation with acyl chlorides or anhydrides would lead to the formation of an amide. These reactions are fundamental in organic chemistry for the modification of amine functionalities.

Reductive Amination Strategies

While this compound itself contains a secondary amine, it could theoretically act as the amine component in a reductive amination reaction with an aldehyde or a ketone. This would involve the formation of an intermediate iminium ion, which would then be reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form a tertiary amine.

Formation of Amides and Other Nitrogen-Containing Derivatives

Beyond simple acylation, the secondary amine could be utilized in the synthesis of other nitrogen-containing derivatives. For example, reaction with isocyanates could yield urea (B33335) derivatives, while reaction with sulfonyl chlorides would produce sulfonamides.

Oxidation and Reduction Chemistry

Chemoselective Oxidation Studies

The chemoselective oxidation of this compound presents an interesting challenge due to the presence of multiple oxidizable sites, including the secondary amine and the carbon-carbon double bond. Selective oxidation of the secondary amine to a nitrone or an imine, without affecting the double bond, would require specific reagents and conditions. Conversely, epoxidation of the double bond while leaving the amine untouched would necessitate the use of amine-compatible oxidizing agents or a protection strategy for the amine group.

Selective Reduction of Carbonyl and Olefin Moieties

The selective reduction of the carbonyl and olefin moieties within this compound presents a versatile platform for the synthesis of various valuable building blocks. The presence of both an α,β-unsaturated ester and an amino group allows for chemo-selective transformations, targeting either the carbon-carbon double bond (olefin) or the ester (carbonyl) functionality. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

The primary pathways for selective reduction involve either the 1,4-conjugate reduction of the α,β-unsaturated system, which saturates the carbon-carbon double bond, or the reduction of the ester functionality to an aldehyde or an alcohol.

1,4-Conjugate Reduction of the Olefin Moiety:

The 1,4-reduction, or conjugate reduction, of α,β-unsaturated esters leads to the formation of the corresponding saturated ester. This transformation can be achieved using various catalytic systems. Copper hydride-catalyzed reactions, for instance, are known for their high efficiency in the 1,4-reduction of α,β-unsaturated carbonyl compounds. nih.govacs.org These reactions often employ a silane (B1218182) as the stoichiometric reducing agent in the presence of a copper catalyst and a ligand. For this compound, this would result in the formation of Ethyl 4-(methylamino)butanoate.

Catalytic hydrogenation is another prominent method for the reduction of carbon-carbon double bonds. The selectivity of this process is highly dependent on the choice of catalyst and reaction conditions. researchgate.net For the selective reduction of the olefin in the presence of an ester, catalysts such as palladium on carbon (Pd/C) are often employed under controlled hydrogen pressure and temperature.

Reduction of the Carbonyl Moiety:

Selective reduction of the ester group in the presence of the α,β-unsaturated system is a more challenging transformation but can be achieved with specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of esters to aldehydes. nih.gov By carefully controlling the stoichiometry and reaction temperature, it is possible to selectively reduce the ester in this compound to yield (E)-4-(Methylamino)but-2-en-1-al. Further reduction of the ester to the corresponding allylic alcohol, (E)-4-(Methylamino)but-2-en-1-ol, can be accomplished using reducing agents like lithium aluminium hydride (LiAlH4), typically at low temperatures to avoid competing 1,4-reduction. The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a cerium(III) chloride, is known for its high chemoselectivity in the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, and similar selectivity can be anticipated for unsaturated esters. researchgate.net

The following table summarizes the potential selective reduction pathways for this compound based on established methodologies for similar α,β-unsaturated esters.

| Reagent/Catalyst | Moiety Reduced | Product |

| Copper Hydride (CuH) catalyst, Hydrosilane | Olefin (C=C) | Ethyl 4-(methylamino)butanoate |

| H₂, Palladium on Carbon (Pd/C) | Olefin (C=C) | Ethyl 4-(methylamino)butanoate |

| Diisobutylaluminium hydride (DIBAL-H) | Carbonyl (Ester to Aldehyde) | (E)-4-(Methylamino)but-2-en-1-al |

| Sodium borohydride (NaBH₄), Cerium(III) chloride (CeCl₃) | Carbonyl (Ester to Alcohol) | (E)-4-(Methylamino)but-2-en-1-ol |

| Lithium aluminium hydride (LiAlH₄) | Carbonyl (Ester to Alcohol) | (E)-4-(Methylamino)but-2-en-1-ol |

Modifications at the Amino Group

The secondary amine in this compound is a key site for derivatization, enabling the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties.

N-Alkylation and N-Acylation for Substituted Amine Derivatives

N-Alkylation: The nitrogen atom can be further alkylated to yield tertiary amines. This can be achieved through reactions with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the generated acid. The choice of alkylating agent allows for the introduction of diverse alkyl and arylalkyl groups. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides another route to more complex N-substituted derivatives.

N-Acylation: Acylation of the secondary amine leads to the formation of amides. This is typically accomplished by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, significantly expanding the chemical space of the resulting derivatives. These reactions are generally high-yielding and can be performed under mild conditions.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl bromide | N-Benzyl-N-methyl-4-aminobut-2-enoate |

| Acyl Chloride | Acetyl chloride | N-Acetyl-N-methyl-4-aminobut-2-enoate |

| Anhydride | Acetic anhydride | N-Acetyl-N-methyl-4-aminobut-2-enoate |

Amidation to Form Peptidomimetic Scaffolds

The amino group of this compound can serve as a nucleophile in peptide coupling reactions, allowing for its incorporation into peptide-like structures. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can be used to form an amide bond with the carboxyl group of an amino acid or a peptide. This strategy is valuable for creating peptidomimetics, where the but-2-enoate backbone introduces conformational constraints and potential metabolic stability compared to traditional peptide backbones.

Modifications at the Ester Group

The ethyl ester functionality provides another handle for chemical modification, allowing for the generation of carboxylic acids and a diverse range of amides.

Hydrolysis to Carboxylic Acid Analogues

Saponification of the ethyl ester, typically through treatment with a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent, yields the corresponding carboxylic acid, (E)-4-(Methylamino)but-2-enoic acid. This transformation is generally efficient, though care must be taken to avoid potential side reactions associated with the α,β-unsaturated system, such as Michael addition of the hydroxide ion. The resulting carboxylic acid is a key intermediate that can be used in further derivatization, for example, in amidation reactions to form different amides than those accessible directly from the ethyl ester.

| Reaction | Reagents | Product |

| Saponification | NaOH, H₂O/THF | (E)-4-(Methylamino)but-2-enoic acid |

Amidation to Form Diverse Amide Derivatives

Direct amidation of the ethyl ester can be achieved by reacting it with a primary or secondary amine. This aminolysis reaction often requires elevated temperatures or the use of a catalyst due to the lower reactivity of esters compared to other acylating agents. Lewis acids or the use of stoichiometric amounts of strong bases can promote this transformation. nih.gov This method allows for the synthesis of a wide variety of N-substituted amides at the C-terminus of the molecule, providing a complementary approach to the N-acylation at the amino group. The choice of the amine nucleophile dictates the nature of the resulting amide.

Structural Elaboration via the α,β-Unsaturated System

The conjugated double bond in the but-2-enoate moiety is a reactive site that can be exploited for further structural modifications, primarily through conjugate addition reactions.

The α,β-unsaturated system in this compound is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. A variety of nucleophiles can be employed for this purpose. For instance, organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for delivering alkyl or aryl groups to the β-position with high selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group. wikipedia.orgmasterorganicchemistry.com This reaction leads to the formation of new carbon-carbon bonds and the introduction of a substituent at the 3-position of the butanoate backbone.

The α,β-unsaturated system can also participate in cycloaddition reactions. For example, the Diels-Alder reaction, a [4+2] cycloaddition, could potentially occur with a suitable diene, where the double bond of the but-2-enoate acts as the dienophile. organic-chemistry.org This would lead to the formation of a six-membered ring, significantly increasing the structural complexity of the molecule. The reactivity in such reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. The presence of the electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes.

These reactions provide powerful tools for the stereoselective construction of more complex molecular architectures based on the this compound scaffold.

| Reaction Type | Reagent/Reactant | Product Type |

| Conjugate Addition | Organocuprate (e.g., (CH₃)₂CuLi) | Ethyl 3-methyl-4-(methylamino)butanoate |

| Diels-Alder Reaction | Diene (e.g., Butadiene) | Cyclohexene derivative |

Introduction of Additional Functional Groups via Addition Reactions

The reactivity of the α,β-unsaturated ester moiety in this compound is a key focus for introducing new functional groups. This system is susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). The regioselectivity of the addition is largely governed by the nature of the nucleophile.

Generally, strong, "hard" nucleophiles favor direct, 1,2-addition at the carbonyl carbon. However, this often leads to tetrahedral intermediates that can revert to the starting material or lead to cleavage of the ester. In contrast, "soft" nucleophiles, such as organocuprates, thiols, and amines, typically undergo 1,4-conjugate addition, also known as Michael addition. jove.compressbooks.pubyoutube.com This reaction is particularly useful for forming a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to a saturated ester derivative. The resulting enolate intermediate is then protonated to yield the final product. pressbooks.pub

The secondary amine also provides a site for derivatization. Standard reactions such as acylation with acyl chlorides or anhydrides can introduce a variety of amide functionalities. libretexts.org Alkylation of the secondary amine can also be achieved, though care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt. organic-chemistry.org

Below is a table summarizing potential addition reactions for derivatizing this compound.

| Reaction Type | Reagent Class | Functional Group Introduced | Position of Modification |

| Michael Addition | Organocuprates (Gilman reagents) | Alkyl/Aryl | β-carbon |

| Michael Addition | Thiols | Thioether | β-carbon |

| Michael Addition | Amines | Amino | β-carbon |

| Acylation | Acyl Halides/Anhydrides | Amide | Nitrogen of the methylamino group |

| Alkylation | Alkyl Halides | Tertiary Amine | Nitrogen of the methylamino group |

This table presents plausible derivatization strategies based on the known reactivity of α,β-unsaturated esters and secondary amines.

Stereochemical Control in Derivatization

The inherent (E)-geometry of the double bond in this compound is a critical stereochemical feature that can influence the stereochemical outcome of subsequent derivatization reactions. Addition reactions to the double bond, for instance, can generate one or two new stereocenters at the α and β positions. The facial selectivity of the nucleophilic attack on the β-carbon can be influenced by the steric hindrance and electronic properties of the existing substituents, potentially leading to diastereoselectivity.

For example, in a Michael addition, the approach of the nucleophile to the planar α,β-unsaturated system can occur from either the re or si face. The presence of a chiral catalyst or auxiliary can be employed to control this approach, leading to an enantioselective synthesis of a particular stereoisomer. While the literature does not specifically detail the stereocontrolled derivatization of this compound, general principles of asymmetric synthesis on α,β-unsaturated esters are well-established and could be applied. rsc.org

Furthermore, the (E)-configuration of the starting material is crucial for defining the relative stereochemistry of the newly formed stereocenters. Synthetic strategies that aim to generate specific diastereomers would need to consider the initial geometry of the double bond.

Development of Isomeric and Homologous Compounds

The development of isomeric and homologous compounds of this compound is a valuable strategy for probing the impact of structural variations on biological activity.

Isomeric Compounds:

The most straightforward isomeric modification involves the synthesis of the (Z)-isomer, (Z)-Ethyl 4-(Methylamino)but-2-enoate. The stereoselective synthesis of (Z)-α,β-unsaturated esters can be challenging but can be achieved through various methods, including Wittig-type reactions with stabilized ylides or modifications of Horner-Wadsworth-Emmons reactions. nih.govacs.org The synthesis of (Z)-isomers allows for a direct comparison with the (E)-isomer to determine the importance of the double bond geometry for biological function.

Positional isomers, where the methylamino group is located at a different position on the butenoate backbone (e.g., at the α- or β-position), would also be of significant interest. The synthesis of these isomers would require different synthetic routes, likely starting from different amino acid precursors or employing alternative C-N bond-forming strategies.

Homologous Compounds:

The synthesis of homologous series involves systematically varying the length of the alkyl chains in the molecule. For this compound, this can be achieved in several ways:

Varying the Ester Group: Replacing the ethyl group of the ester with other alkyl groups (e.g., methyl, propyl, butyl) would generate a homologous series of esters. This can be accomplished through Fischer-Speier esterification using the corresponding alcohol or by transesterification. libretexts.orgyoutube.comyoutube.com

Varying the Amine Substituent: Replacing the methyl group on the nitrogen with other alkyl groups (e.g., ethyl, propyl) would create a series of N-alkylated homologs. This can be achieved through reductive amination or by using different primary amines in the initial synthesis.

Extending the Carbon Backbone: Increasing the length of the carbon chain beyond four carbons would create higher homologs. This would necessitate a more involved synthetic approach, potentially starting from longer-chain amino acids or employing chain-extension methodologies.

Theoretical and Computational Investigations of E Ethyl 4 Methylamino but 2 Enoate

Conformational Analysis and Energy Landscapes

The flexibility of (E)-Ethyl 4-(Methylamino)but-2-enoate, particularly around its single bonds, means that it can exist in various spatial arrangements or conformations. Understanding the relative energies of these conformers is crucial, as the most stable conformer will dominate the compound's properties and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the geometries and relative energies of different conformers of an organic molecule like this compound.

A typical computational workflow for this molecule would involve geometry optimization of various possible conformers. These conformers would arise from rotation around the C-C, C-O, and C-N single bonds. The calculations would likely be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), would be important to simulate a more realistic chemical environment.

The primary output of these calculations is the optimized energy of each conformer. The conformer with the lowest energy is identified as the global minimum, representing the most stable form of the molecule. Other conformers are local minima on the potential energy surface, and their relative energies (ΔE) compared to the global minimum can be used to determine their expected population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

| Conformer | Key Dihedral Angle(s) | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | τ(O=C-C=C) ~ 180° (s-trans) | 0.00 |

| 2 | τ(O=C-C=C) ~ 0° (s-cis) | 2.50 |

| 3 | τ(C=C-C-N) ~ 60° (gauche) | 1.80 |

| 4 | τ(C-O-C-C) ~ 180° (anti) | 0.25 |

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters describing the potential energy of the system.

By simulating the molecule's movement over nanoseconds or longer, MD can reveal the transitions between different conformational states. This provides a more complete picture of the molecule's flexibility and the energy barriers between conformers. Such simulations are valuable for understanding how the molecule might change its shape in response to its environment or upon interaction with other molecules.

Electronic Structure Analysis

The arrangement of electrons within this compound dictates its reactivity. Analyzing the electronic structure can help predict how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).

For this compound, which is an α,β-unsaturated ester, the system is a classic Michael acceptor. nih.gov FMO analysis would be used to understand its susceptibility to nucleophilic attack. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is expected to have significant contributions from the nitrogen atom and the C=C double bond, indicating these are the primary sites of nucleophilicity.

LUMO: The LUMO is anticipated to be distributed across the α,β-unsaturated ester system, particularly with large coefficients on the β-carbon (the carbon atom further from the carbonyl group). This indicates that the β-carbon is the most electrophilic site and the most likely target for a nucleophile in a Michael addition reaction.

The energy gap between the HOMO and LUMO is also a critical parameter. A small HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents typical values for a molecule of this type, derived from DFT calculations, to illustrate the application of FMO theory.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Associated with the nitrogen lone pair and π-system; indicates nucleophilic character. |

| LUMO | -0.8 | Distributed over the C=C-C=O system; indicates electrophilic character at the β-carbon. |

| HOMO-LUMO Gap | 5.7 | A measure of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netnumberanalytics.com It is plotted on the electron density surface and color-coded to show regions of negative and positive electrostatic potential. MEP maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. avogadro.cc

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygen and the nitrogen atom, due to their lone pairs of electrons. These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atom attached to the nitrogen (the N-H group) and the protons on the α and β carbons. The N-H proton would be the primary site for hydrogen bond donation.

Neutral Regions (Green): Areas with intermediate potential, typically around the ethyl group's hydrocarbon chain.

This visualization complements FMO theory by providing a more intuitive picture of the molecule's charge landscape and reactive sites. wikimedia.orgproteopedia.org

Spectroscopic Property Correlations and Predictions

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are highly valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

Using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. modgraph.co.uk These values can then be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory.

By calculating the NMR spectra for different low-energy conformers, a weighted average spectrum can be generated based on their predicted populations. This computed spectrum can then be compared directly with experimental data. A good correlation between the predicted and measured chemical shifts provides strong evidence for the determined structure and conformational preferences of the molecule. nih.govrsc.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound This table illustrates how computationally predicted data is compared with experimental results to validate molecular structures. The 'Calculated' values are representative of what a GIAO-DFT calculation might yield.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O | 166.5 | 167.0 |

| Cα | 125.0 | 124.8 |

| Cβ | 145.2 | 145.5 |

| CH₂-N | 50.1 | 50.5 |

| N-CH₃ | 35.8 | 36.1 |

| O-CH₂ | 60.3 | 60.1 |

| O-CH₂-CH₃ | 14.2 | 14.4 |

Role As a Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in (E)-Ethyl 4-(methylamino)but-2-enoate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are central to the structure of numerous natural products and pharmaceuticals.

The pyrrolidine (B122466) ring is a fundamental structural motif found in many biologically active molecules and organocatalysts. mdpi.com this compound can serve as a C4N synthon for the construction of functionalized pyrrolidine derivatives. Synthetic strategies can be devised that utilize its inherent reactivity. For instance, intramolecular cyclization reactions, potentially through Michael addition of the amine to the activated double bond under specific conditions, or through multi-step sequences involving modification and subsequent ring closure, can lead to the formation of substituted pyrrolidine rings. These methods are crucial for accessing complex pyrrolidine-containing drugs. nih.gov

Pyrimidines are a critical class of heterocyclic compounds, forming the core of nucleobases in DNA and RNA. growingscience.com Synthetic pyrimidine (B1678525) derivatives are widely used in medicine for their diverse biological activities. growingscience.com this compound can be utilized as a precursor in the synthesis of pyrimidine rings. The synthesis of the pyrimidine moiety often involves the condensation of a three-carbon component with an amidine-containing reagent like guanidine. In such synthetic schemes, the butenoate backbone of the title compound can be chemically transformed and incorporated as part of the final pyrimidine scaffold, leading to novel, functionalized pyrimidine derivatives for various applications.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. The Nenitzescu indole synthesis is a powerful method for creating 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org this compound is a type of β-amino ester (an enamine) and is thus a suitable reactant for this synthesis.

The reaction mechanism involves an initial Michael addition of the enamine to the benzoquinone. wikipedia.org This is followed by a nucleophilic attack from the enamine pi bond to form the five-membered ring, and a final elimination step to yield the aromatic indole core. wikipedia.org The use of different substituents on the starting materials allows for the creation of a diverse library of indole derivatives, which are foundational for many biochemically significant molecules. wikipedia.org

| Nenitzescu Synthesis Overview | |

| Reaction Type | Ring-forming reaction |

| Reactants | Benzoquinone, β-aminocrotonic ester (e.g., this compound) |

| Product | 5-Hydroxyindole derivative |

| Key Steps | 1. Michael Addition2. Nucleophilic Attack3. Elimination |

Intermediate in Medicinal Chemistry Programs

The structural features of this compound make it a crucial intermediate in the development of targeted therapeutics, particularly in the field of oncology.

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control growth and proliferation. nih.gov Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. huji.ac.il Inhibitors of EGFR are therefore important anti-cancer agents.

Second-generation EGFR inhibitors, such as Afatinib and Dacomitinib, were designed to bind irreversibly to the receptor for more potent and sustained inhibition. nih.gov These drugs feature a reactive side chain attached to a quinazoline (B50416) or quinoline (B57606) core. This side chain typically consists of a butenamide moiety with a terminal amino group, such as a 4-(dimethylamino)but-2-enamide or 4-(piperidin-1-yl)but-2-enoic acid. nih.gov this compound serves as a key structural precursor for synthesizing this critical side chain, which acts as the "warhead" of the inhibitor.

The effectiveness of second-generation EGFR inhibitors stems from their ability to form a covalent bond with the target protein. nih.gov This is achieved through a targeted covalent inhibition mechanism. The α,β-unsaturated ester or amide portion of the inhibitor's side chain functions as an electrophilic Michael acceptor. nih.gov

In the case of EGFR, this Michael acceptor is precisely positioned to react with the thiol group of a specific cysteine residue (Cys797) located within the ATP-binding site of the kinase. huji.ac.ilnih.gov The nucleophilic cysteine attacks the electrophilic β-carbon of the butenoate-derived moiety, resulting in the formation of a stable, irreversible covalent adduct. nih.gov This permanent bond leads to the irreversible inhibition of the kinase's activity, providing a significant therapeutic advantage over first-generation, reversible inhibitors. huji.ac.ilnih.gov The design of these reactive moieties, derived from precursors like this compound, is a key strategy in developing potent and selective covalent inhibitors for various kinase targets. nih.gov

| Covalent Inhibition Mechanism | |

| Key Moiety | Michael Acceptor (α,β-unsaturated carbonyl) |

| Source | This compound (precursor) |

| Target | Cysteine residue (e.g., Cys797 in EGFR) |

| Reaction | Michael Addition (Nucleophilic attack by thiol) |

| Result | Irreversible covalent bond, potent enzyme inhibition |

Despite a comprehensive search for information regarding the chemical compound "this compound," no specific applications in the requested fields of complex chemical synthesis, polymer chemistry, or radiotracer synthesis could be found in the available scientific literature and chemical databases.

Extensive searches were conducted to elucidate the role of "this compound" as a building block for neurotransmitter inhibitor analogues, its use in the synthesis of chiral auxiliaries, its applications in polymer chemistry and materials science as a monomer or intermediate, and its utility in the synthesis of radiotracers and labeled compounds.

Therefore, this article cannot provide detailed research findings, data tables, or in-depth discussion on the specified topics as the foundational information is not present in the public domain. The compound may be a novel or less-studied chemical entity, or its applications may be documented in proprietary or currently unpublished research.

Mechanistic Studies of Biological Interactions in Vitro and Target Focused

Molecular Target Engagement and Binding Mechanisms

Comprehensive studies on the molecular targets and binding mechanisms of (E)-Ethyl 4-(Methylamino)but-2-enoate have not been reported. The sections below outline potential interaction modes that are theoretically plausible but lack experimental validation for this specific compound.

The electrophilic nature of the α,β-unsaturated carbonyl group in this compound makes it a candidate for covalent modification of nucleophilic amino acid residues within proteins, such as the thiol group of cysteine. This type of interaction, known as a Michael addition, is a well-established mechanism for the covalent inhibition of various enzymes and receptors. For instance, certain covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) target a specific cysteine residue, Cys797, in the active site. However, no research has been published to date that investigates or confirms the covalent binding of this compound to EGFR Cys797 or any other cysteine residue on a protein target.

Beyond potential covalent interactions, the binding of any small molecule to a protein target is initially governed by non-covalent forces. These can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. Such interactions are critical for the initial recognition and positioning of the ligand within the binding site, which may subsequently lead to conformational changes in the protein. There is currently no available data from biophysical or structural biology studies, such as X-ray crystallography or NMR spectroscopy, to characterize any non-covalent interactions or induced conformational changes associated with this compound and a biological target.

Enzyme Inhibition Studies (in vitro)

In vitro enzymatic assays are crucial for determining the inhibitory potential of a compound against specific enzymes. Despite the theoretical potential for interaction, there is no published research on the inhibitory activity of this compound against the enzymes listed below.

Angiotensin I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for the treatment of hypertension. There are no available studies that have evaluated the in vitro inhibitory effect of this compound on ACE activity. Therefore, data such as IC50 values are not available.

Arginase is an enzyme involved in the urea (B33335) cycle that metabolizes L-arginine. Its inhibition has been explored for therapeutic potential in various diseases. To date, no studies have been published that assess the in vitro inhibitory potential of this compound against any isoform of arginase. Consequently, no IC50 values or other inhibitory parameters have been reported.

Receptor Binding Assays and Modulatory Effects (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor and to characterize its modulatory effects (e.g., agonist or antagonist activity). A review of the scientific literature reveals no published in vitro receptor binding assays that have been conducted for this compound. As a result, its affinity and functional effects on any receptor remain uncharacterized.

Interaction with Neurotransmitter Transport Mechanisms

There is currently no publicly available research detailing the interaction of this compound with any neurotransmitter transport mechanisms.

Cell-Based Mechanistic Investigations (non-clinical)

Inhibition of Cancer Cell Line Growth (mechanism of action, not therapeutic outcome)

No studies have been published that investigate the inhibitory effects or the mechanism of action of this compound on the growth of cancer cell lines.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of β-amino acids and their esters is a topic of considerable importance due to their role as building blocks for pharmaceuticals and biologically active compounds. nih.gov Future research should focus on developing novel stereoselective methods to produce enantiomerically pure forms of (E)-Ethyl 4-(Methylamino)but-2-enoate and its analogues.

One promising approach is the use of organocatalysis. For instance, simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording products with high diastereoselectivities and enantioselectivities. nih.gov Adapting such systems for the conjugate addition of methylamine (B109427) to an appropriate ethyl but-2-ynoate precursor could provide a direct, metal-free route to chiral derivatives.

Enzymatic synthesis represents another powerful tool for stereoselective synthesis. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, have been successfully used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis, yielding both the unreacted ester and the product acid with excellent enantiomeric excess (≥99%). mdpi.com Research into lipases or other enzymes that can catalyze the stereoselective amination of a suitable precursor could lead to highly efficient and green manufacturing processes.

| Synthesis Strategy | Potential Catalyst/Enzyme | Key Advantages | Relevant Findings for Analogues |

| Asymmetric Organocatalysis | Chiral Primary β-Amino Alcohols | Metal-free, mild conditions, high stereoselectivity. | Achieved up to 99% ee for Michael adducts. nih.gov |

| Enzymatic Kinetic Resolution | Lipase PSIM (Burkholderia cepacia) | Excellent enantioselectivity (E > 200), green chemistry. | Isolated both ester and acid enantiomers with ≥99% ee. mdpi.com |

| Enzymatic Michael Addition | Lipase TL IM (Thermomyces lanuginosus) | Green reaction conditions, short reaction times. | Successfully used for Michael addition of amines to acrylates. mdpi.com |

Exploration of Catalytic Applications Beyond Traditional Organic Synthesis

While the synthesis of β-amino esters is well-explored, their application as catalysts is a less chartered territory. The bifunctional nature of this compound, possessing both a Lewis basic amine site and a Michael acceptor, suggests potential for cooperative catalysis. Future work could explore its use as an organocatalyst in reactions such as aldol or Michael additions, where the amine moiety could activate one substrate while the ester and alkene coordinate to another. Furthermore, its derivatives could serve as ligands for transition metal catalysts, potentially influencing the stereochemical outcome of reactions in fields like polymer chemistry or materials science.

Computational Design of Advanced Derivatives with Tuned Reactivity

Computational chemistry offers a powerful platform for the rational design of novel molecules with tailored properties. rsc.org Density Functional Theory (DFT) calculations could be employed to predict the reactivity and electronic properties of this compound and its derivatives. rsc.org Such studies can elucidate reaction mechanisms and guide the design of new catalysts for their synthesis. nih.gov

Future computational work could focus on:

Modeling Reaction Pathways: Simulating proposed synthetic routes to identify potential energy barriers and optimize reaction conditions.

Designing Functional Derivatives: In silico modification of the core structure (e.g., by altering the ester group or N-substituent) to tune its electronic properties, solubility, or binding affinity for a specific biological target.

Predicting Spectroscopic Properties: Calculating NMR and IR spectra to aid in the characterization of newly synthesized derivatives.

For example, computational protein design has been used to improve the stability and activity of enzymes like amino ester hydrolases. nih.gov A similar approach could be used to design enzymes specifically tailored for the synthesis or modification of this compound.

Deeper Investigation into Molecular Mechanisms of Biological Activity (in vitro)

Derivatives of β-amino acid esters are known to possess a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. mdpi.comresearchgate.net Similarly, compounds containing a but-2-enoate moiety have shown promise. For instance, a subset of β-enamino esters, which share structural similarities, exhibited promising activity against the HCT116 colon cancer cell line in preliminary studies. researchgate.net

Future research should involve comprehensive in vitro screening of this compound and a library of its derivatives against various cell lines and microbial strains. nih.govnih.gov

| Potential Biological Activity | Rationale Based on Analogous Compounds | Example of In Vitro Assay |

| Anticancer | β-amino acid esters are found in anticancer agents like Taxol; other ester derivatives show antiproliferative efficacy. mdpi.comnih.gov | Cytotoxicity assays against cancer cell lines (e.g., HCT116, MCF-7). researchgate.netnih.gov |

| Antibacterial | β-amino acid ester derivatives exhibit antibacterial properties. mdpi.com | Minimum Inhibitory Concentration (MIC) assays against bacterial strains like S. aureus. mdpi.com |

| Antifungal | Structurally related compounds are known to have antifungal effects. mdpi.com | Broth microdilution assays to determine antifungal susceptibility. |

| Anti-inflammatory | Thiourea derivatives, which can be synthesized from amines, show anti-inflammatory activity. mdpi.com | Nitric oxide (NO) generation assays in macrophage cell lines. |

Positive hits from these screens would warrant follow-up studies to determine the specific molecular targets and mechanisms of action, for example, through enzyme inhibition assays or proteomic analysis.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The development of efficient and scalable synthetic methods is crucial for the practical application of any compound. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.org

The synthesis of β-amino acid esters has been successfully adapted to continuous-flow microreactors. For example, a lipase-catalyzed Michael addition of aromatic amines to acrylates was achieved with a short residence time of just 30 minutes, demonstrating a rapid and efficient biotransformation. mdpi.comresearchgate.net This approach provides a clear precedent for developing a flow-based synthesis of this compound.

Future research in this area would involve:

Reaction Optimization: Adapting a known batch synthesis (e.g., conjugate addition) to a continuous-flow setup and optimizing parameters such as temperature, residence time, and catalyst loading.

Process Automation: Integrating the flow reactor with automated purification systems (e.g., continuous liquid-liquid extraction or chromatography) to enable a seamless "synthesis-to-purification" workflow.

High-Throughput Library Synthesis: Utilizing the automated system to rapidly generate a library of derivatives by varying the starting materials, which can then be used for biological screening as described in the previous section.

This integration of flow chemistry and automation would not only accelerate the discovery and development process but also provide a scalable and efficient route for the potential large-scale production of this compound and its valuable derivatives. mtak.hu

Q & A

Q. What are the optimal synthetic routes for (E)-Ethyl 4-(Methylamino)but-2-enoate, and how can stereoselectivity be ensured during synthesis?

Methodological Answer: The synthesis typically involves conjugate addition of methylamine to ethyl acrylate derivatives, followed by stereochemical control via catalysts (e.g., chiral bases) or reaction conditions (e.g., low-temperature kinetic control). Characterization of stereochemistry requires chiral HPLC or NMR analysis with shift reagents (e.g., Eu(hfc)₃) to confirm the E-configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer: Use a combination of H/C NMR to identify the α,β-unsaturated ester and methylamino groups. IR spectroscopy confirms carbonyl (C=O) and amine (N-H) stretches. Overlapping signals in NMR can be resolved via 2D-COSY or HSQC, while mass spectrometry (HRMS) validates molecular weight. Contradictions in data (e.g., unexpected peaks) should prompt re-evaluation of purity or solvent effects .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under acidic/basic conditions?

Methodological Answer: Conduct accelerated stability studies at varying pH (e.g., 1–13) using HPLC to monitor degradation. Acidic conditions may hydrolyze the ester group to carboxylic acid, while basic conditions could induce β-elimination. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, and LC-MS identifies degradation byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reaction mechanisms of this compound in nucleophilic addition reactions?

Methodological Answer: Employ isotopic labeling (e.g., N-methylamine) to track regioselectivity in reactions. Kinetic studies (stopped-flow UV-Vis) under varying temperatures and solvents elucidate rate-determining steps. Computational DFT simulations (e.g., Gaussian) validate proposed transition states .

Q. How can contradictory data on the compound’s environmental persistence be resolved in ecotoxicological studies?

Methodological Answer: Design microcosm experiments to assess biodegradation in soil/water systems, controlling variables like microbial activity and light exposure. Conflicting results (e.g., half-life discrepancies) may arise from matrix effects; use standardized OECD 307 guidelines and meta-analyses to harmonize findings .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for pharmacological assays?

Methodological Answer: Implement Quality-by-Design (QbD) principles: optimize critical process parameters (e.g., reaction time, solvent purity) via factorial design experiments. Statistical tools (ANOVA) identify significant variables, while in-line PAT (Process Analytical Technology) monitors real-time reaction progress .

Q. How do computational models predict the compound’s interaction with biological targets, and how can these models be validated experimentally?

Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with α,β-unsaturated carbonyl-binding sites). Validate predictions via SPR (Surface Plasmon Resonance) binding assays or X-ray crystallography of ligand-protein complexes. Discrepancies between in silico and in vitro data may indicate solvation or conformational flexibility issues .

Q. What methodologies assess the compound’s photodegradation pathways under UV exposure, and how do byproducts impact toxicity?

Methodological Answer: Use photoreactors with controlled UV intensity (λ=254–365 nm) and LC-HRMS to track degradation. Ames tests or zebrafish embryo assays evaluate mutagenicity/toxicity of byproducts. Compare results to QSAR (Quantitative Structure-Activity Relationship) models to predict ecological risks .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing confounding factors?

Methodological Answer: Use randomized block designs with triplicate samples at multiple concentrations. Normalize data to positive/negative controls (e.g., DMSO vehicle). Confounding variables (e.g., cell line variability) are addressed via ANOVA with post-hoc Tukey tests .

Q. What statistical approaches are recommended for analyzing non-linear kinetics in the compound’s catalytic reactions?

Methodological Answer: Fit kinetic data to Michaelis-Menten or Hill coefficient models using nonlinear regression (e.g., GraphPad Prism). Bootstrap resampling quantifies uncertainty in parameter estimates (e.g., ), while residual plots identify model misfit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.